1-Fluoro-2-[6-(2-fluorophenoxy)hexoxy]benzene
Description
1-Fluoro-2-[6-(2-fluorophenoxy)hexoxy]benzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a fluorine atom attached to the benzene ring and a hexoxy chain linked to another fluorophenoxy group
Properties
IUPAC Name |
1-fluoro-2-[6-(2-fluorophenoxy)hexoxy]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F2O2/c19-15-9-3-5-11-17(15)21-13-7-1-2-8-14-22-18-12-6-4-10-16(18)20/h3-6,9-12H,1-2,7-8,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQZLQTDIPFIJBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCCCCOC2=CC=CC=C2F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Fluoro-2-[6-(2-fluorophenoxy)hexoxy]benzene can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) and bases like potassium carbonate or sodium hydroxide.
Chemical Reactions Analysis
1-Fluoro-2-[6-(2-fluorophenoxy)hexoxy]benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the fluorine atom on the benzene ring can be replaced by other substituents such as nitro groups or halogens.
Oxidation and Reduction Reactions: The hexoxy chain can undergo oxidation to form corresponding alcohols or carboxylic acids, while reduction reactions can lead to the formation of alkanes or alkenes.
Coupling Reactions: The compound can be involved in cross-coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex aromatic structures.
Scientific Research Applications
1-Fluoro-2-[6-(2-fluorophenoxy)hexoxy]benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 1-Fluoro-2-[6-(2-fluorophenoxy)hexoxy]benzene involves its interaction with molecular targets and pathways. The presence of fluorine atoms in the compound enhances its lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The compound can act as an inhibitor or modulator of specific enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
1-Fluoro-2-[6-(2-fluorophenoxy)hexoxy]benzene can be compared with other similar compounds, such as:
1-Fluoro-2-[2-(2-fluorophenoxy)ethoxy]benzene: This compound has a shorter ethoxy chain compared to the hexoxy chain in this compound.
6-(2-Fluorophenoxy)-1-hexanethiol: This compound contains a thiol group instead of a fluorine atom on the benzene ring.
Fluorinated Quinolines: These compounds contain a quinoline ring system and exhibit unique biological activities, such as antibacterial and antineoplastic properties.
The uniqueness of this compound lies in its specific structural features, such as the hexoxy chain and the presence of multiple fluorine atoms, which contribute to its distinct chemical and biological properties.
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